![molecular formula C15H13FN2O B3847536 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide CAS No. 5374-20-9](/img/structure/B3847536.png)
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide
Overview
Description
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide, also known as FMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMBA is a yellow crystalline solid that is soluble in organic solvents.
Scientific Research Applications
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has also been studied for its antifungal and antibacterial properties. In agriculture, 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds. In material science, 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide is not fully understood. However, it has been proposed that 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been found to have low toxicity in animal studies. However, more studies are needed to fully understand the biochemical and physiological effects of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide.
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may be more toxic. However, one limitation of using 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide is its limited solubility in water. This may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide. One direction is to further investigate its anticancer properties and potential use as a chemotherapy drug. Another direction is to study its potential use as a herbicide in agriculture. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide. Finally, there is potential for the synthesis of new compounds using 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide as a precursor.
properties
IUPAC Name |
4-fluoro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWRYFMWMOURFP-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416395 | |
Record name | AC1NSF1A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide | |
CAS RN |
5374-20-9 | |
Record name | AC1NSF1A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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